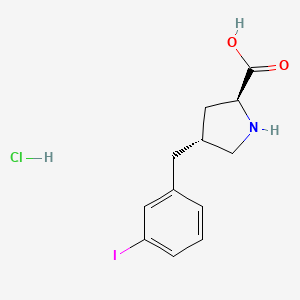

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, reactivity, etc.Wissenschaftliche Forschungsanwendungen

Influenza Neuraminidase Inhibition

The compound plays a crucial role in the development of influenza neuraminidase inhibitors. A notable study described the synthesis of a potent inhibitor, revealing its interaction with the enzyme's active site and inducing a conformational change to form a hydrophobic pocket, crucial for its inhibitory activity (Wang et al., 2001).

Synthesis of Pyrrolidine Derivatives

Another research application involves the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination process. This method allows for the introduction of iodine and various substituents, offering a pathway to synthesize complex pyrrolidine-based structures with potential pharmaceutical applications (Boto et al., 2001).

Optically Pure Pyrrolidine and Piperidine Synthesis

Research on the synthesis of optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine has been documented, showcasing the importance of these compounds in the development of chiral intermediates for pharmaceutical synthesis. The study illustrates the control of stereochemistry in forming chiral centers, essential for creating drugs with specific activities (Ruano et al., 2006).

Pyridine-3-carboxylic Acid Extraction

A study on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) in various diluents highlights the compound's relevance in improving the efficiency of biochemical processes. This work is significant for the pharmaceutical and food industries, where the extraction and purification of carboxylic acids are crucial (Kumar & Babu, 2009).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Zukünftige Richtungen

This involves predicting or suggesting future research directions or applications of the compound based on its properties and behavior.

Please consult with a chemist or a relevant expert for detailed and accurate information. It’s also recommended to refer to scientific literature or databases for comprehensive data.

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWLZIXSNMSEJP-XQKZEKTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376051 |

Source

|

| Record name | (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049744-33-3 |

Source

|

| Record name | (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.